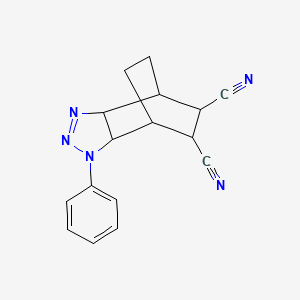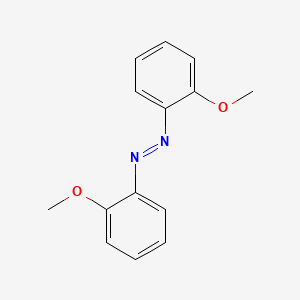
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes a benzotriazole ring fused with a hexahydro-ethano group and phenyl substituent
Preparation Methods
The synthesis of 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile can be compared with other similar compounds, such as:
1H-3a,7-Methanoazulene: A compound with a similar fused ring structure but different substituents.
Cyperadiene: Another compound with a related structure but distinct chemical properties.
Di-epi-α-cedrene: A stereoisomer with a similar core structure but different stereochemistry. These comparisons highlight the unique features of this compound, such as its specific substituents and reactivity.
Properties
CAS No. |
6295-84-7 |
|---|---|
Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-phenyl-3,4,5-triazatricyclo[5.2.2.02,6]undec-3-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C16H15N5/c17-8-13-11-6-7-12(14(13)9-18)16-15(11)19-20-21(16)10-4-2-1-3-5-10/h1-5,11-16H,6-7H2 |
InChI Key |
XSPAFQYQNRLWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1C3C2N(N=N3)C4=CC=CC=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)



![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)




![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)



